![molecular formula C12H15ClN2O2 B4891357 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide CAS No. 5601-92-3](/img/structure/B4891357.png)
2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide
Overview
Description
2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide, also known as CPPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazide derivative of 4-chlorophenoxyacetic acid, which is a widely used herbicide. CPPH has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide is thought to involve the inhibition of auxin transport in plants. Auxins are a class of plant hormones that regulate growth and development, and the inhibition of their transport can lead to a range of physiological effects. In addition, 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis in cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to have a range of biochemical and physiological effects, including the inhibition of root growth in plants, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. In addition, 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide for lab experiments is its well-documented synthesis method and availability. In addition, the compound has been extensively studied for its potential applications in a variety of scientific fields. However, one limitation of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Future Directions
There are many potential future directions for research on 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide. One area of interest is the compound's potential as a herbicide, given its inhibitory effects on plant growth. In addition, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide and its potential applications in cancer therapy and anti-inflammatory treatments. Other potential areas of research include the development of new synthetic methods for 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide and the investigation of its potential as a drug delivery agent.
Scientific Research Applications
2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been studied for its potential applications in a variety of scientific fields, including plant physiology, biochemistry, and pharmacology. One of the main areas of research has been the compound's mechanism of action, which is still not fully understood. 2-(4-chlorophenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis and the disruption of cell division.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(2)14-15-12(16)9(3)17-11-6-4-10(13)5-7-11/h4-7,9H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHPDSGWFKBMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C)C)OC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386178 | |
Record name | 2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)propanamide | |
CAS RN |
5601-92-3 | |
Record name | 2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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